5-Methyl-2-(5,6,7,8-tetrahydro-1-naphthylamino)-2-oxazoline
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Overview
Description
3-Methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)oxazolidine is a heterocyclic compound that features an oxazolidine ring fused with a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-oxazolidinone with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidine ring is opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxazolidinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)oxazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)oxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: A precursor in the synthesis of the target compound.
3-Methyl-2-oxazolidinone: Another precursor used in the synthesis.
Oxazolidinones: A class of compounds with similar structural features and potential biological activities.
Uniqueness
3-Methyl-2-(5,6,7,8-tetrahydro-1-naphthylimino)oxazolidine is unique due to its fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
102280-53-5 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
5-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C14H18N2O/c1-10-9-15-14(17-10)16-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,15,16) |
InChI Key |
VHIWPGTVVPFPPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(O1)NC2=CC=CC3=C2CCCC3 |
Origin of Product |
United States |
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